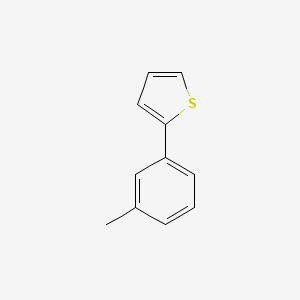

2-(3-Methylphenyl)thiophene

描述

Structure

3D Structure

属性

IUPAC Name |

2-(3-methylphenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10S/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMKMXVCNNASZEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393690 | |

| Record name | 2-(3-methylphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85553-43-1 | |

| Record name | 2-(3-methylphenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Strategies for 2 3 Methylphenyl Thiophene and Its Analogues

Established Synthetic Pathways for Thiophene (B33073) Derivatization

These methods involve the introduction of the 3-methylphenyl (m-tolyl) group onto a thiophene scaffold.

Cross-coupling reactions are powerful tools for forging carbon-carbon bonds, and they are extensively used to link aryl and heteroaryl moieties.

The Suzuki-Miyaura coupling is a versatile and widely used method for the synthesis of biaryl compounds, including 2-arylthiophenes. This reaction typically involves the coupling of a thiophene-based organoboron species with an aryl halide, or vice versa, in the presence of a palladium catalyst and a base. For the synthesis of 2-(3-Methylphenyl)thiophene, this could involve the reaction of 2-thienylboronic acid with 3-bromotoluene (B146084) or 3-iodotoluene, or the reaction of 3-methylphenylboronic acid with 2-bromothiophene.

Research has demonstrated the efficacy of various palladium catalysts and reaction conditions for the Suzuki coupling of thiophene derivatives. For instance, palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly employed catalysts. mdpi.com The choice of base, solvent, and ligands can significantly influence the reaction's efficiency and yield. A study on the synthesis of 4-arylthiophene-2-carbaldehydes utilized Pd(PPh₃)₄ with potassium phosphate (B84403) (K₃PO₄) as the base in a toluene/water solvent system. mdpi.com Another approach for synthesizing 2-arylthiophenes employed a nickel-based catalyst, Ni(cod)₂ (bis(1,5-cyclooctadiene)nickel(0)), in a deep eutectic solvent (DES), offering a greener alternative. rasayanjournal.co.inresearchgate.net Microwave-assisted Suzuki coupling has also been shown to accelerate reaction times and improve yields for the synthesis of 2-acetyl-5-arylthiophenes. semanticscholar.org

Table 1: Examples of Suzuki Coupling Conditions for Aryl-Thiophene Synthesis

| Thiophene Substrate | Aryl Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Bromothiophene-2-carbaldehyde | Phenylboronic ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/Water | Good | mdpi.com |

| 2-Bromothiophene | Phenylboronic acid | Ni(cod)₂ | K₂CO₃ | ChCl/urea (DES) | High | rasayanjournal.co.inresearchgate.net |

| 2-Acetyl-5-bromothiophene | Phenylboronic acid | Benzothiazole-based Pd(II) | Cs₂CO₃ | DMF | 80 | semanticscholar.org |

| 2,5-Dibromo-3-methylthiophene | Arylboronic acids | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/Water | 27-63 | researchgate.net |

This table is illustrative and not exhaustive of all possible conditions.

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the need for pre-functionalization of one of the coupling partners. acs.orgacs.org This method involves the direct coupling of a C-H bond of the thiophene ring with an aryl halide. For the synthesis of this compound, this would typically involve the reaction of thiophene with a 3-methylphenyl halide.

Palladium catalysts are frequently used for the direct C-H arylation of thiophenes. acs.orgorganic-chemistry.orgorganic-chemistry.org The regioselectivity of the arylation (at the C2 or C3 position) is a critical aspect. For thiophene itself, arylation generally occurs preferentially at the more reactive α-positions (C2 and C5). An efficient phosphine-free bis(alkoxo)palladium complex has been developed for the α-arylation of thiophenes with low catalyst loading. acs.orgorganic-chemistry.org Copper-catalyzed C-H arylation has also been reported, sometimes in conjunction with palladium. nih.gov For instance, a dual catalytic system of heterogeneous Pd/C and CuCl has been used for the completely selective C3 C-H arylation of benzo[b]thiophenes with aryl chlorides. nih.gov Recent advancements have even enabled near-room-temperature direct α-arylation of benzo[b]thiophenes through a Ag(I)-mediated C-H activation. acs.orgnih.gov

Table 2: Catalytic Systems for Direct C-H Arylation of Thiophenes

| Thiophene Substrate | Arylating Agent | Catalyst System | Key Features | Reference |

| Thiophene | Aryl bromides | Bis(alkoxo)palladium complex | Phosphine-free, low catalyst loading, α-selective | acs.orgorganic-chemistry.org |

| Benzo[b]thiophene | Aryl chlorides | Pd/C and CuCl | Heterogeneous, C3-selective | nih.gov |

| Benzo[b]thiophene | Iodoarenes | Pd(OAc)₂ / Ag₂O | Near-room-temperature, α-selective | acs.orgnih.gov |

| Thiophene | Aryltrimethylsilanes | PdCl₂(MeCN)₂ / CuCl₂ | β-selective | researchgate.net |

This table provides examples of different catalytic systems and their characteristics.

An alternative synthetic strategy involves the construction of the thiophene ring itself from acyclic precursors that already contain the desired 3-methylphenyl substituent or can be easily functionalized with it.

The Fiesselmann thiophene synthesis is a versatile method for preparing substituted thiophenes. wikipedia.org It typically involves the reaction of thioglycolic acid or its esters with α,β-acetylenic esters or β-keto esters in the presence of a base. wikipedia.orgderpharmachemica.com This reaction proceeds through a series of condensation and cyclization steps to form the thiophene ring. To synthesize a precursor for this compound, one could envision using a β-keto ester bearing a 3-methylphenyl group. The Fiesselmann reaction has been successfully applied to the synthesis of various substituted thiophenes, including thieno[3,2-b]thiophene (B52689) derivatives. nih.gov A variation of this reaction involves the condensation of ynone trifluoroborate salts with alkylthiols to generate thiophene boronates with complete regiocontrol. core.ac.uk

The Gewald reaction is a multicomponent reaction that provides a straightforward route to polysubstituted 2-aminothiophenes. wikipedia.orgscispace.comresearchgate.netarkat-usa.orgorganic-chemistry.orgnih.gov The reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org While this reaction directly yields 2-aminothiophenes, these can serve as versatile intermediates. The amino group can be removed or transformed into other functional groups, providing a pathway to a variety of substituted thiophenes. For instance, a 2-aminothiophene could potentially be deaminated and then subjected to a cross-coupling reaction to introduce the 3-methylphenyl group. The Gewald reaction is known for its operational simplicity and the use of readily available starting materials. scispace.comresearchgate.net Modifications to the classical Gewald reaction, such as using microwave irradiation or solid-supported synthesis, have been developed to improve reaction times and yields. arkat-usa.orgresearchgate.net

Table 3: Comparison of Ring Closure Reactions for Thiophene Synthesis

| Reaction | Key Reactants | Primary Product Type | Key Advantages |

| Fiesselmann Reaction | Thioglycolic acid derivatives, β-dicarbonyl compounds | Hydroxy- or alkoxy-thiophenes | Versatile for various substitution patterns |

| Gewald Reaction | Ketone/aldehyde, α-cyanoester, sulfur | 2-Aminothiophenes | Multicomponent, atom-economical, provides useful intermediates |

Ring Closure Reactions for Thiophene Core Formation

Cyclization of Functionalized Alkynes (e.g., Metal-Catalyzed, Base-Promoted, Iodocyclization)

The cyclization of functionalized alkynes represents a powerful and atom-economical strategy for constructing the thiophene ring. nih.gov This approach typically involves an alkyne substrate containing a sulfur-based nucleophile, which undergoes intramolecular cyclization to form the heterocyclic ring. The specific outcome of the reaction can be directed by the choice of catalyst or promoter. nih.govnih.gov

Metal-Catalyzed Cyclization: Transition-metal catalysis is a potent tool for the regioselective synthesis of substituted heterocycles from acyclic precursors. nih.govbohrium.com Various metals, including palladium, copper, and rhodium, have been employed to activate carbon-carbon triple bonds towards intramolecular nucleophilic attack by a sulfur-containing group. nih.govbohrium.comresearchgate.net For instance, palladium iodide (PdI₂) in the presence of potassium iodide (KI) can catalyze the cycloisomerization of (Z)-2-en-4-yne-1-thiols into substituted thiophenes. researchgate.net Similarly, copper-catalyzed methods, such as the [4+1] annulation of enaminothiones, have been developed. bohrium.com A rhodium-catalyzed transannulation between 1,2,3-thiadiazoles and alkynes provides an efficient route to highly substituted thiophenes through the intermediacy of a rhodium thiavinyl carbene. organic-chemistry.org

Base-Promoted Cyclization: Base-promoted cyclization offers a metal-free alternative for thiophene synthesis. These reactions often involve the deprotonation of a thiol, which then acts as a nucleophile. A mild, base-promoted thioannulation of Morita-Baylis-Hillman acetates of acetylenic aldehydes with potassium thioacetate (B1230152) yields substituted thiophenes through a tandem allylic substitution and a 5-exo-dig-thiocycloisomerization. organic-chemistry.org Another approach involves the reaction of 1,3-diynes with elemental sulfur in the presence of a base like sodium tert-butoxide (t-BuONa) to form 3,4-diarylsubstituted thiophenes. ua.es

Iodocyclization: Iodocyclization is a valuable method for the direct synthesis of iodine-containing heterocycles, which can be further functionalized. nih.gov The reaction involves an electrophilic iodine source that activates the alkyne, promoting intramolecular attack by the sulfur nucleophile. chim.it For example, 1-mercapto-3-yn-2-ol derivatives can be converted to the corresponding 3-iodothiophenes using molecular iodine and sodium bicarbonate. organic-chemistry.org This strategy has also been successfully applied to 2-alkynylthioanisoles to produce 2,3-disubstituted benzo[b]thiophenes in a one-pot process. rsc.org The resulting 3-iodobenzothiophenes are important precursors for creating more complex molecules through cross-coupling reactions like the Sonogashira and Suzuki reactions. unipa.itresearchgate.net

Table 1: Examples of Cyclization Reactions for Thiophene Synthesis

| Method | Precursor Type | Reagents/Catalyst | Product Type | Reference |

|---|---|---|---|---|

| Metal-Catalyzed | 1,2,3-Thiadiazoles and Alkynes | Rhodium catalyst | Highly substituted thiophenes | organic-chemistry.org |

| Base-Promoted | Morita-Baylis-Hillman acetates of acetylenic aldehydes | Potassium thioacetate | Substituted thiophenes | organic-chemistry.org |

| Iodocyclization | 1-Mercapto-3-yn-2-ols | I₂, NaHCO₃ | 3-Iodothiophenes | organic-chemistry.org |

| Iodocyclization | 2-Alkynylthioanisoles | Iodine | 2,3-Disubstituted benzo[b]thiophenes | rsc.org |

Conventional Synthesis from Ketones and Sulfur

One of the most traditional and straightforward methods for constructing a thiophene ring involves the reaction of a ketone with a sulfur source. This approach is particularly useful for synthesizing symmetrically substituted thiophenes. A notable example is the reaction of aryl methyl ketones with elemental sulfur. ua.es

In a typical procedure, two molecules of a ketone, such as acetophenone (B1666503) or its derivatives, react with elemental sulfur at elevated temperatures. ua.esresearchgate.net The reaction often requires a catalyst to proceed efficiently. Recently, a functionalized imidazolium (B1220033) salt, 1,3-bis(carboxymethyl)imidazolium chloride, has been shown to effectively catalyze this transformation under solvent-free conditions, selectively producing 2,4-diarylthiophenes. ua.es For instance, reacting 3-methoxyacetophenone with elemental sulfur using this catalyst yields the corresponding 2,4-disubstituted thiophene. researchgate.net This method avoids the use of harsh reagents and solvents, aligning with the principles of green chemistry. ua.es

The Paal-Knorr thiophene synthesis is another classic method that utilizes 1,4-dicarbonyl compounds and a sulfidizing agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.orgderpharmachemica.com While effective, these traditional reagents can present environmental and handling challenges. ua.esderpharmachemica.com

Table 2: Synthesis of 2,4-Disubstituted Thiophenes from Ketones and Sulfur

| Ketone Reactant | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Acetophenone | bcmim-Cl | 120 °C, 6 h, solvent-free | 2,4-Diphenylthiophene | 90% | ua.es |

| 3-Methoxyacetophenone | bcmim-Cl | 120 °C, 6 h, solvent-free | 2,4-Bis(3-methoxyphenyl)thiophene | 87% | ua.es |

| 3'-Methylacetophenone | bcmim-Cl | 120 °C, 6 h, solvent-free | 2,4-Bis(3-methylphenyl)thiophene | 84% | ua.es |

Regioselectivity in the Synthesis of Substituted Thiophenes

Achieving regioselectivity—the control over the position of substituents on the thiophene ring—is a critical challenge in thiophene synthesis. bohrium.com The development of methods that predictably yield a specific isomer is essential for creating complex molecules with defined properties.

Metal-catalyzed heterocyclization is a powerful strategy for achieving regioselective synthesis. bohrium.com For example, rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with alkenes allows for the synthesis of dihydrothiophenes with substituents introduced specifically at the 4-position, with no other isomers observed. organic-chemistry.org Subsequent oxidation then yields the corresponding thiophene. organic-chemistry.org Similarly, palladium-catalyzed C-H arylation of thiophene itself typically occurs with high selectivity at the C2 position. organic-chemistry.org

In the absence of catalysts, regioselectivity can be governed by the nature of the reactants and the reaction mechanism. For instance, the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with acetylenic esters, provides a route to highly functionalized thiophenes with a predictable substitution pattern. bohrium.com More recent strategies have focused on using directing groups to control the position of functionalization. A modular synthetic route to tetra-arylated thiophenes employs an ester activating/directing group to sequentially functionalize each position on the thiophene ring through regioselective halogenations and cross-coupling reactions. nih.gov This level of control allows for the programmed synthesis of complex, multi-substituted thiophenes. nih.gov

Advances in Environmentally Sustainable Synthetic Methodologies for Thiophenes

In recent years, there has been a significant push towards developing "green" or environmentally sustainable synthetic methods in all areas of chemistry, including the synthesis of thiophenes. frontiersin.org These methodologies aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency. ua.esnih.gov

One major advancement is the use of safer and more sustainable reagents and catalysts. The use of elemental sulfur (S₈) as a sulfur source is considered a cheap and environmentally friendly alternative to reagents like phosphorus pentasulfide. ua.esacs.org Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are inherently atom-economical. bohrium.com For example, thiophene derivatives have been synthesized in high yields via an MCR using ZnO nanorods as an efficient and reusable catalyst under solvent-free conditions at room temperature. bohrium.com

The use of environmentally benign solvents is another key aspect of green thiophene synthesis. nih.gov Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been successfully used as recyclable solvents for the iodocyclization of 2-methylthiophenylacetylenes. unipa.it Similarly, copper-mediated halocyclization reactions have been performed in ethanol, a green solvent, using sodium halides as the halogen source, avoiding more toxic alternatives. nih.gov These methods not only reduce the environmental impact but also often simplify product purification. ua.esnih.gov

Table 3: Comparison of Traditional vs. Green Synthetic Methods for Thiophenes

| Aspect | Traditional Method (e.g., Paal-Knorr) | Green Method Example |

|---|---|---|

| Sulfur Source | Phosphorus pentasulfide (P₄S₁₀), Lawesson's reagent | Elemental Sulfur (S₈) ua.esacs.org |

| Solvent | Often high-boiling, volatile organic compounds (VOCs) | Solvent-free, ua.esbohrium.com Ethanol, nih.gov Deep Eutectic Solvents (DES) unipa.it |

| Catalyst | Often stoichiometric, harsh acid/base catalysts | Reusable nanocatalysts (e.g., ZnO), bohrium.com Imidazolium salts ua.es |

| Process | Multi-step, often with purification at each stage | One-pot procedures, rsc.org Multicomponent reactions (MCRs) bohrium.com |

Iii. Spectroscopic Characterization and Elucidation of 2 3 Methylphenyl Thiophene and Its Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding within a molecule.

The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. For instance, in many thiophene (B33073) derivatives, these bands are observed in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the thiophene ring typically give rise to a series of bands in the 1550-1400 cm⁻¹ range. The C-S stretching mode, a key indicator of the thiophene ring, is often observed in the 850-600 cm⁻¹ region. For example, some studies have assigned C-S stretching modes to bands between 710 and 687 cm⁻¹.

In derivatives containing a methyl group, characteristic C-H stretching and bending vibrations are also expected. The asymmetric and symmetric stretching vibrations of the CH₃ group typically appear in the 3050-2900 cm⁻¹ range. The corresponding bending vibrations are found at lower wavenumbers.

For a related compound, N-(4-methylphenyl)-N'-(thiophene-2-carbonyl)-thiourea, the FT-IR spectrum showed N-H stretching at 3265 and 3189 cm⁻¹, C-H stretching from 3065-3046 cm⁻¹, and a strong C=O absorption at 1678 cm⁻¹. Another study on N,N-diethyl-N'-(thiophene-2-carbonyl)-thiourea reported similar N-H stretching bands and a C=O band at 1675 cm⁻¹.

A detailed analysis of 2-thiophene carboxylic acid identified C-C stretching vibrations in the FT-IR spectrum at 1528 and 1352 cm⁻¹. The C-S stretching in the thiophene ring was observed at 647 cm⁻¹.

Although a complete FT-IR spectrum for 2-(3-Methylphenyl)thiophene cannot be constructed from the available data, the following table summarizes the expected characteristic vibrational modes based on related compounds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Methyl C-H Stretch | 3050 - 2900 |

| C=C Ring Stretch (Thiophene) | 1550 - 1400 |

| C-S Stretch (Thiophene) | 850 - 600 |

FT-Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. Specific FT-Raman data for this compound is not available in the search results. However, studies on related thiophene derivatives offer insight into the expected Raman scattering peaks.

For 2-thiophene carboxylic acid, FT-Raman spectroscopy identified C-C stretching vibrations at 1530, 1413, and 1354 cm⁻¹. The C-S stretching mode was observed at 637 cm⁻¹. In another example, for a thiophene derivative, the C-S stretching mode of the thiazole (B1198619) ring was assigned to strong bands at 718 cm⁻¹ in the Raman spectrum.

Based on these examples, the FT-Raman spectrum of this compound is expected to show prominent peaks corresponding to the thiophene and phenyl ring vibrations.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C=C Ring Stretch | ~1530, ~1413, ~1354 |

| C-S Stretch | ~637 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of molecules by probing the magnetic properties of atomic nuclei.

While the specific ¹H NMR spectrum for this compound is not provided in the search results, data for the isomeric compounds 2-(2-methylphenyl)thiophene (B1608754) and 2-(4-methylphenyl)thiophene (B1364920) offer valuable comparisons.

For 2-(2-Methylphenyl)thiophene, the proton signals are observed at (in ppm): δ 7.42-7.39 (m, 1H), 7.37-7.30 (m, 2H), 7.22-7.19 (m, 1H), 7.16-7.12 (m, 1H), 7.10-7.06 (m, 2H), and a singlet for the methyl group at 2.43 (s, 3H).

For 2-(4-Methylphenyl)thiophene, the signals appear at (in ppm): δ 7.52-7.49 (m, 3H), 7.37 (d, J = 4 Hz, 1H), 7.22-7.20 (m, 2H), 7.08-7.06 (m, 1H), and a singlet for the methyl group at 2.37 (s, 3H).

In general, for 2-arylthiophenes, the thiophene protons typically appear as multiplets in the region of δ 7.0–7.5 ppm. The protons of the methylphenyl group would also be expected in the aromatic region, with the methyl group protons appearing as a singlet around δ 2.3–2.5 ppm.

Similar to the proton NMR data, specific ¹³C NMR data for this compound is not available, but data for its isomers provide a reference.

For 2-(2-Methylphenyl)thiophene, the ¹³C NMR signals are (in ppm): δ 143.2, 136.2, 134.3, 130.8, 130.6, 127.9, 127.2, 126.5, 126.0, 125.2, and 21.3 for the methyl carbon.

For 2-(4-Methylphenyl)thiophene, the signals are (in ppm): δ 144.7, 137.4, 131.7, 130.0, 129.7, 126.4, 126.0, 114.4, and 21.3 for the methyl carbon.

The carbon atoms of the thiophene ring in such compounds typically resonate in the range of δ 120-145 ppm. The methyl carbon signal is consistently observed around 21 ppm.

| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| 2-(2-Methylphenyl)thiophene | 7.42-7.06 (m, aromatic), 2.43 (s, CH₃) | 143.2, 136.2, 134.3, 130.8, 130.6, 127.9, 127.2, 126.5, 126.0, 125.2, 21.3 (CH₃) |

| 2-(4-Methylphenyl)thiophene | 7.52-7.06 (m, aromatic), 2.37 (s, CH₃) | 144.7, 137.4, 31.7, 130.0, 129.7, 126.4, 126.0, 114.4, 21.3 (CH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, while fluorescence spectroscopy characterizes the emission of light from an excited electronic state.

The incorporation of aryl groups into thiophene structures is known to extend the conjugation and result in a red-shift in the absorption and emission wavelengths. For instance, thiophene-containing chalcones exhibit redshifted absorption maxima (around 370 nm) compared to their phenyl analogues (around 330 nm), which is attributed to the extended π-conjugation of the thiophene ring.

Studies on donor-acceptor copolymers with 2,5-di(3-hydroxymethylphenyl)thiophene (B12063395) have shown broad absorption spectra that extend into the near-infrared region. The photophysical properties of thiophene-based compounds are also highly dependent on the solvent, with fluorescence emission spectra often showing a red shift in more polar solvents.

While specific absorption and emission maxima for this compound are not detailed in the provided search results, it is expected to absorb in the UV region, with the exact wavelength influenced by the substitution pattern and the solvent used. The fluorescence properties would similarly be dependent on these factors.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound that can be grown into suitable single crystals, this technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions.

Table 1: Selected Crystallographic Data for Thiophene Derivatives

| Compound | Crystal System | Space Group | Key Dihedral Angles | Reference |

| (4-Methylphenyl)[2-(thiophen-2-ylcarbonyl)phenyl]methanone | Orthorhombic | P2₁2₁2₁ | Benzene-Thiophene: 60.86 (9)° | iucr.org |

| N-(3-methylphenyl)-2-{(Z)-[(2,3,4-trimethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | Not specified | Not specified | Molecule is nearly planar | nih.govcncb.ac.cn |

| 2-Amino-3-ethyl carboxamido-4-methyl-5-carboxy ethyl thiophene | Monoclinic | P2₁/c | Not specified | researchgate.netscirp.org |

This table presents a selection of available data and is not exhaustive.

Advanced Spectroscopic Techniques for Comprehensive Characterization

Beyond the foundational spectroscopic methods, advanced techniques provide deeper insights into the complex structures of this compound derivatives. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is particularly powerful for elucidating the intricate web of proton and carbon connectivities within these molecules. wikipedia.org

Two-Dimensional NMR (2D NMR) Spectroscopy

For complex molecules where 1D NMR spectra may suffer from overlapping signals, 2D NMR experiments are indispensable. wikipedia.org Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are routinely employed.

COSY experiments reveal correlations between protons that are coupled to each other, typically through two or three bonds. libretexts.org This is instrumental in piecing together the spin systems within the molecule, for example, confirming the connectivity of protons on the thiophene and phenyl rings.

HSQC provides correlations between protons and directly attached heteronuclei, most commonly ¹³C. wikipedia.org This allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) is another crucial technique that shows correlations between protons and carbons over longer ranges (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule together. scribd.com

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about which atoms are close to each other in space, regardless of whether they are directly bonded. libretexts.org This is vital for determining the three-dimensional conformation of the molecule in solution.

While specific 2D NMR data for this compound itself is not detailed in the provided search results, the application of these techniques to various thiophene derivatives is well-documented. scribd.comlibretexts.orgresearchgate.net For instance, the analysis of complex thiophene-containing structures relies heavily on these methods for complete and accurate assignment of all proton and carbon resonances. libretexts.org

Table 2: Common 2D NMR Experiments and Their Applications

| Experiment | Type of Information Provided | Relevance to this compound Derivatives |

| COSY | ¹H-¹H correlations through bonds | Mapping proton-proton coupling networks within the thiophene and phenyl rings. |

| HSQC | ¹H-¹³C one-bond correlations | Assigning carbon signals based on their directly attached protons. |

| HMBC | ¹H-¹³C long-range (2-3 bond) correlations | Identifying quaternary carbons and connecting the thiophene and phenyl rings. |

| NOESY | ¹H-¹H correlations through space | Determining the preferred conformation and spatial proximity of different parts of the molecule. |

The integration of these advanced spectroscopic techniques allows for a comprehensive and unambiguous characterization of the molecular structure of this compound and its derivatives, providing a solid foundation for understanding their chemical properties and reactivity.

Iv. Theoretical and Computational Chemistry of 2 3 Methylphenyl Thiophene

Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules. These calculations are used to determine the optimized geometry, electronic properties, and vibrational spectra of a molecule. For a molecule like 2-(3-Methylphenyl)thiophene, DFT can elucidate the interplay between the electron-rich thiophene (B33073) ring and the substituted phenyl group.

The first step in a computational study is typically geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy state of the molecule. For this compound, this process would determine key structural parameters such as:

Bond Lengths: The distances between connected atoms (e.g., C-C, C-S, C-H).

Bond Angles: The angles formed by three consecutive atoms.

Dihedral Angle: The rotational angle between the plane of the thiophene ring and the plane of the 3-methylphenyl ring. This angle is particularly important as it defines the degree of conjugation between the two aromatic systems and influences the molecule's electronic properties.

Conformational analysis would further investigate the energy landscape associated with the rotation around the single bond connecting the two rings. This analysis helps identify the most stable conformer(s) and the energy barriers between them. The planarity or twisting of the molecule significantly impacts its electronic and photophysical behavior.

Once the optimized geometry is obtained, DFT is used to analyze the electronic structure, which governs the molecule's reactivity and optical properties.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity and electronic transitions. The two most important orbitals are:

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter. A small energy gap is generally associated with high chemical reactivity, low kinetic stability, and easier electronic excitation. DFT calculations provide precise energy values for these orbitals, allowing for the prediction of the molecule's electronic behavior.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | Data Not Available |

| ELUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors.

Global Reactivity Descriptors describe the reactivity of the molecule as a whole. Key global descriptors include:

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons.

Local Reactivity Descriptors are used to identify the most reactive sites within a molecule. The Fukui function is a prominent local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. It helps predict sites for:

Nucleophilic Attack (f+): Regions where the molecule is most likely to accept an electron.

Electrophilic Attack (f-): Regions where the molecule is most likely to donate an electron.

For this compound, Fukui function analysis would identify which carbon or sulfur atoms are most susceptible to attack by electrophiles or nucleophiles.

| Descriptor | Calculated Value |

|---|---|

| Chemical Hardness (η) | Data Not Available |

| Electrophilicity Index (ω) | Data Not Available |

| Most Reactive Site for Electrophilic Attack (Highest f-) | Data Not Available |

| Most Reactive Site for Nucleophilic Attack (Highest f+) | Data Not Available |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. The map is color-coded to indicate different potential values:

Red: Regions of most negative electrostatic potential, which are electron-rich and favorable for electrophilic attack.

Blue: Regions of most positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show negative potential (red) concentrated around the sulfur atom and the π-systems of the aromatic rings, while positive potential (blue) would be located around the hydrogen atoms.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms. These calculated frequencies, often scaled by an empirical factor to correct for anharmonicity and other systematic errors, can be directly compared to experimental infrared (IR) and Raman spectra.

This analysis allows for the confident assignment of specific absorption bands in an experimental spectrum to particular vibrational modes within the molecule. For this compound, this would involve identifying the characteristic frequencies for thiophene ring vibrations, phenyl ring modes, C-H stretches, and C-S stretching.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| Aromatic C-H Stretch | Data Not Available | Data Not Available |

| C=C Ring Stretch (Thiophene) | Data Not Available | Data Not Available |

| C-S Stretch | Data Not Available | Data Not Available |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction (GIAO method)

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for predicting NMR chemical shifts with a high degree of accuracy. rsc.org This method, often employed within the framework of Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. rsc.org By referencing these calculated shielding values to a standard compound (e.g., tetramethylsilane), theoretical NMR spectra can be generated.

Table 1: Representative Predicted 1H and 13C NMR Chemical Shifts for this compound using the GIAO method. (Note: These are illustrative values and not based on a specific published calculation for this molecule.)

| Atom Type | Predicted Chemical Shift (ppm) |

|---|---|

| Thiophene-H (α to S) | ~7.1-7.4 |

| Thiophene-H (β to S) | ~6.9-7.2 |

| Phenyl-H | ~7.0-7.5 |

| Methyl-H | ~2.4 |

| Thiophene-C (α to S, substituted) | ~140-145 |

| Thiophene-C (other) | ~123-129 |

| Phenyl-C (substituted) | ~135-140 |

| Phenyl-C (other) | ~125-130 |

| Methyl-C | ~21 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, orbital interactions, and bonding within a molecule. nih.govperiodicodimineralogia.it It transforms the complex, delocalized molecular orbitals from a quantum calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

In this compound, NBO analysis can quantify the delocalization of π-electrons across the thiophene and phenyl rings. The key interactions analyzed are the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For example, the interaction between a π-bonding orbital in the thiophene ring and a π*-antibonding orbital in the phenyl ring signifies charge delocalization between the two moieties. The stabilization energy (E(2)) associated with this interaction indicates the strength of the delocalization.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions for this compound. (Note: These are representative interactions and energies for a typical aryl-thiophene system.)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| π(CThio-CThio) | π(CPh-CPh) | ~ 2-5 |

| π(CPh-CPh) | π(CThio-CThio) | ~ 1-4 |

| LP(S) | π(CThio-CThio) | ~ 15-25 |

| σ(CThio-H) | σ(CThio-CPh) | ~ 0.5-2 |

Computational Analysis of Photophysical Properties

Theoretical Prediction of Optical Band Gaps

The optical band gap is a crucial property for materials used in organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. beilstein-journals.orgmdpi.com Computationally, the optical band gap is often estimated from the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com DFT is a common method for calculating these frontier molecular orbital energies.

For this compound, the HOMO is expected to be a π-orbital delocalized primarily over the electron-rich thiophene ring, while the LUMO would be a π*-antibonding orbital spread across the entire conjugated system. The energy difference, Egap = ELUMO - EHOMO, corresponds to the energy of the lowest electronic transition. The substitution of the phenyl ring onto the thiophene core is expected to decrease the band gap compared to unsubstituted thiophene due to the extension of the π-conjugated system. researchgate.net The methyl group on the phenyl ring will have a smaller, secondary effect, likely causing a slight modification of the orbital energies through inductive and hyperconjugative effects. Theoretical calculations provide a rapid way to screen the potential optical properties of such molecules before undertaking their synthesis. nih.gov

Electronic Excitation Energies and Transitions

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for calculating electronic excitation energies and characterizing the nature of electronic transitions (e.g., absorption spectra). researchgate.netbenasque.org TD-DFT can predict the energies of vertical excitations from the ground state to various excited states.

For this compound, the lowest energy electronic transition is typically the HOMO→LUMO transition, which corresponds to a π→π* excitation. nih.gov This transition is responsible for the lowest energy absorption band in its UV-Vis spectrum. TD-DFT calculations can provide the excitation energy (often expressed in eV or nm) and the oscillator strength, which is a measure of the intensity of the absorption. The calculations would also reveal the contributions of different orbital transitions to each excited state. For instance, higher energy absorptions might correspond to transitions like HOMO-1→LUMO or HOMO→LUMO+1. These theoretical results are essential for interpreting experimental absorption spectra and understanding the photophysical behavior of the molecule. nih.gov

Table 3: Representative TD-DFT Predicted Electronic Transitions for this compound. (Note: These are illustrative values for a typical aryl-thiophene system.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S1 | ~4.0 - 4.5 | ~275 - 310 | > 0.5 | HOMO → LUMO (π→π) |

| S2 | ~4.6 - 5.0 | ~250 - 270 | < 0.3 | HOMO-1 → LUMO (π→π) |

| S3 | ~5.1 - 5.5 | ~225 - 245 | > 0.4 | HOMO → LUMO+1 (π→π*) |

Quantum Yield Calculations

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. While direct, first-principles calculation of quantum yields is highly complex, computational methods can provide insights into the factors that govern it. Theoretical calculations can be used to explore the potential energy surfaces of the ground and excited states.

The probability of non-radiative decay, which competes with fluorescence and lowers the quantum yield, is often related to the energy gap between the first excited state (S1) and the ground state (S0), as described by the energy gap law. A smaller energy gap can lead to more efficient non-radiative decay and thus a lower quantum yield. Furthermore, computational methods can identify conical intersections or other features on the potential energy surface that facilitate rapid, radiationless de-excitation back to the ground state. For thiophene-based materials, quantum yields can be relatively low compared to other aromatic systems, a phenomenon that computational studies can help to explain by analyzing the rates of radiative (fluorescence) and non-radiative decay pathways. rsc.org

Computational Studies of Electrochemical Properties

Computational electrochemistry uses theoretical methods to predict the electrochemical properties of molecules, such as oxidation and reduction potentials. uu.sesintef.no These properties are vital for applications in organic electronics, where the ability to inject and transport charge is paramount. nih.govrsc.org

The ionization potential (IP) and electron affinity (EA) of a molecule can be calculated using DFT. According to Koopmans' theorem (within the Hartree-Fock approximation), these values can be approximated by the energies of the HOMO and LUMO, respectively (IP ≈ -EHOMO and EA ≈ -ELUMO). These gas-phase properties are directly related to the oxidation and reduction potentials in solution. More accurate calculations involve computing the total energy difference between the neutral molecule and its corresponding cation (for oxidation) or anion (for reduction). The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial for obtaining realistic predictions of redox potentials in solution.

For this compound, calculations would likely predict that the first oxidation occurs by removing an electron from the HOMO, which is concentrated on the thiophene ring. The calculated oxidation potential provides a measure of the energy required for this process and reflects the electron-donating ability of the molecule. Similarly, the reduction potential would be related to the energy of adding an electron to the LUMO. These theoretical predictions are instrumental in designing molecules with specific redox properties for electronic device applications. nih.gov

Oxidation and Reduction Potentials Prediction

The prediction of oxidation and reduction potentials is crucial for understanding the electrochemical behavior of a molecule, indicating its ability to lose or gain electrons, respectively. These properties are fundamental for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Density Functional Theory (DFT) is a primary computational method used to predict these potentials. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. According to Koopmans' theorem, the ionization potential (IP), which relates to the oxidation potential, can be approximated by the negative of the HOMO energy (-EHOMO). Similarly, the electron affinity (EA), related to the reduction potential, can be approximated by the negative of the LUMO energy (-ELUMO). researchgate.net

A more accurate method involves calculating the total electronic energies of the neutral molecule (Eneutral), its cation (Ecation), and its anion (Eanion). The ionization potential and electron affinity are then determined by the energy differences:

IP = Ecation - Eneutral

EA = Eanion - Eneutral researchgate.net

These values provide insight into the energy required to remove an electron (oxidation) and the energy released when an electron is added (reduction). For context, DFT calculations on various thiophene derivatives show that substitutions on the thiophene ring significantly influence the HOMO and LUMO energy levels, and thus their electrochemical properties. mdpi.commdpi.com For example, a study on novel thiophene derivatives using DFT at the B3LYP/6–311++G(d,p) level calculated the HOMO and LUMO energies to predict their electronic behavior. nih.gov

Table 1: Example of Predicted Electronic Properties for a Thiophene Derivative (Note: This data is for an illustrative thiophene derivative from literature and not this compound)

| Computational Parameter | Predicted Value (eV) |

| EHOMO | -4.994 |

| ELUMO | -1.142 |

| Energy Gap (Eg) | 3.852 |

| Ionization Potential (IP) | 4.994 |

| Electron Affinity (EA) | 1.142 |

Data sourced from a DFT study on a substituted thiophene compound. nih.gov

Advanced Computational Methodologies and Simulations (e.g., Molecular Dynamics, QM/MM)

To gain a more comprehensive understanding of materials properties, especially in condensed phases, advanced simulation techniques like Molecular Dynamics (MD) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are utilized.

Molecular Dynamics (MD) Simulations: MD simulations model the physical movements of atoms and molecules over time. For a material like this compound, MD would be used to predict its bulk morphology, such as how individual molecules pack together in a solid-state film. This is critical because the relative orientation of molecules dictates the electronic coupling and, therefore, the charge transport efficiency. Simulations on related systems, such as poly(alkylthiophenes), have been used to develop force fields—a set of parameters that describe the potential energy of the system—to model their behavior in different environments. harvard.edu Similar simulations for this compound would provide insight into its structural ordering and dynamics.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods: QM/MM methods offer a balance between computational cost and accuracy by treating a small, chemically active region of a system with high-level quantum mechanics while the larger, surrounding environment is treated with more efficient classical molecular mechanics. rutgers.edu For this compound, a QM/MM study could be used to investigate the properties of a single molecule or a dimer within a larger, explicitly modeled solid-state or solution environment. This approach allows for the accurate calculation of electronic properties (like oxidation states or excited states) while accounting for the electrostatic and van der Waals interactions from the surrounding medium, providing a more realistic prediction of the molecule's behavior in a device. researchwithrutgers.com

V. Research on 2 3 Methylphenyl Thiophene in Materials Science and Organic Electronics

Application as Building Blocks for Conjugated Polymers and Oligomers

Conjugated polymers and oligomers are a class of organic materials characterized by alternating single and double bonds along their molecular backbone. This structure leads to the delocalization of π-electrons, which is the foundation of their useful electronic and optical properties. Thiophene-based polymers, in particular, are a cornerstone of organic electronics due to their excellent charge transport characteristics and environmental stability. wikipedia.org

The incorporation of a 3-methylphenyl substituent onto the thiophene (B33073) ring can influence the properties of the resulting polymer in several ways:

Solubility: The methylphenyl group can enhance the solubility of the polymer in organic solvents, which is a crucial factor for solution-based processing techniques used in the fabrication of large-area and flexible electronic devices.

Electronic Properties: The electron-donating nature of the methyl group can modulate the HOMO and LUMO energy levels of the polymer, allowing for fine-tuning of its electronic properties to match the requirements of specific device architectures.

Polythiophenes are among the most extensively studied classes of conjugated polymers for electronic and optoelectronic applications. nih.gov Their versatility stems from the ease with which their chemical structure can be modified to achieve desired properties.

In OLEDs, an organic emissive layer is sandwiched between two electrodes. When a voltage is applied, electrons and holes are injected from the respective electrodes and recombine in the emissive layer to produce light. The color and efficiency of the light emission are determined by the molecular structure of the emissive material.

Table 1: General Performance Parameters of Thiophene-Based Polymers in OLEDs

| Polymer Type | Emission Color | Max. External Quantum Efficiency (EQE) | Max. Brightness (cd/m²) |

| Polythiophene Derivatives | Tunable (Blue, Green, Red) | > 5% | > 10,000 |

Note: The values in this table represent typical ranges for various polythiophene derivatives and are not specific to poly(2-(3-Methylphenyl)thiophene) due to a lack of available data.

OFETs are the fundamental building blocks of organic integrated circuits. They consist of an organic semiconductor layer, a gate electrode, a dielectric layer, and source and drain electrodes. The performance of an OFET is primarily characterized by its charge carrier mobility (μ) and the on/off current ratio.

Polythiophenes are widely used as the active semiconductor layer in p-type OFETs due to their good hole mobility. The regioregularity of the polymer chain and the solid-state packing significantly impact the charge transport properties. For example, regioregular poly(3-hexylthiophene) (P3HT) is a benchmark material in this field. It is plausible that polymers based on this compound could also exhibit favorable OFET characteristics, although specific experimental data is not available. Research on other substituted polythiophenes has shown that the side chains play a crucial role in determining the thin-film morphology and, consequently, the device performance. nih.gov

Table 2: Typical Performance of Polythiophene-Based OFETs

| Polymer | Charge Carrier Mobility (μ) (cm²/Vs) | On/Off Ratio |

| Regioregular P3HT | 10⁻³ - 10⁻¹ | > 10⁵ |

| Other Polythiophene Derivatives | 10⁻⁴ - 1 | > 10⁴ |

Note: This table provides a general overview of the performance of polythiophene-based OFETs. Specific data for poly(this compound) is not available in the reviewed literature.

OSCs, or organic photovoltaics (OPVs), convert sunlight into electricity. They typically employ a bulk heterojunction (BHJ) architecture, where a blend of an electron-donating polymer and an electron-accepting material (like a fullerene derivative) forms the active layer. The power conversion efficiency (PCE) of an OSC is determined by its open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Polythiophenes are widely used as the donor material in OSCs due to their strong absorption in the visible spectrum and efficient hole transport. The choice of substituent on the thiophene ring can influence the polymer's absorption spectrum and energy levels, thereby affecting the device performance. While no specific OSC performance data for polymers of this compound has been found, research on other polythiophene derivatives continues to push the efficiencies of OSCs higher. For example, a recent study highlighted the use of 3-methylthiophene (B123197) as a more sustainable solvent for the fabrication of high-performance OSCs, achieving a PCE of over 18%. nih.gov

Table 3: Representative Performance of Polythiophene-Based Organic Solar Cells

| Donor Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| P3HT | PC₆₁BM | 3-5 | ~0.6 | ~10 | 60-70 |

| Advanced Polythiophenes | Non-fullerene | >15 | >0.8 | >20 | >70 |

Note: This table illustrates the performance of common and advanced polythiophene-based solar cells. Data for devices using poly(this compound) is not currently available.

Electrochromic materials can change their optical properties (color) upon the application of an electrical voltage. This property is utilized in applications such as smart windows, anti-glare mirrors, and displays. Polythiophenes are excellent candidates for electrochromic materials due to their distinct color changes between the neutral (colored) and oxidized (transmissive) states. wikipedia.org

The electrochromic performance is evaluated based on parameters like the contrast ratio (ΔT), switching speed, coloration efficiency (CE), and cycling stability. Research on various polythiophene derivatives has demonstrated a wide range of colors and high performance. For instance, copolymers of thiophene derivatives have been shown to exhibit high transmittance contrast and fast switching times. bangor.ac.ukrsc.org

Table 4: General Electrochromic Properties of Polythiophene-Based Materials

| Property | Typical Value Range |

| Transmittance Contrast (ΔT) | 30 - 70% |

| Switching Time (coloring/bleaching) | < 1 s |

| Coloration Efficiency (CE) | 100 - 500 cm²/C |

| Cycling Stability | > 10,000 cycles |

Note: The values presented are general for the polythiophene class of materials. Specific electrochromic data for poly(this compound) is not available in the surveyed literature.

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. In a typical PSC architecture, a hole transport layer is crucial for extracting holes from the perovskite absorber layer and transporting them to the electrode. Thiophene-based materials, including both small molecules and polymers, are being extensively investigated as hole transport materials (HTMs) due to their excellent charge transport properties and tunable energy levels. daneshyari.com

The performance of an HTM is critical to achieving high PCE in PSCs. Key parameters for HTMs include high hole mobility, appropriate HOMO energy level alignment with the perovskite's valence band, and good film-forming properties. While this compound itself is a monomer, it can be incorporated into larger molecular structures or polymers designed to function as HTMs. Thiophene-based HTMs have been shown to lead to PSCs with high efficiencies. frontiersin.orgmdpi.com

Table 5: Performance of Perovskite Solar Cells with Thiophene-Based Hole Transport Materials

| HTM Type | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) |

| Thiophene-based Small Molecule | >20 | >1.1 | >23 | >75 |

| Thiophene-based Polymer | >18 | >1.0 | >22 | >70 |

Note: This table provides an overview of the performance of PSCs utilizing various thiophene-based HTMs. There is no specific data available for HTMs derived directly from this compound.

Polythiophenes and their Derivatives in Organic Electronic Devices

Functional Materials Development

The development of functional materials from this compound and its derivatives leverages the inherent characteristics of the thiophene moiety, such as its electron-rich nature and the ability to form extended π-conjugated systems. nih.gov These properties are crucial for creating materials with tailored optical and electronic functionalities.

Thiophene-based molecules are widely investigated for their potential in fluorescent probes and sensors due to their sensitivity to the local environment. rsc.org While specific studies on this compound as a fluorescent probe are limited, the general principles of thiophene-based sensors suggest its potential utility. The fluorescence properties of such compounds can be modulated by the introduction of specific recognition units, leading to changes in emission upon interaction with analytes. The methylphenyl substituent on the thiophene ring can influence the molecule's photophysical properties, including its quantum yield and Stokes shift, which are critical parameters for sensor performance.

Table 1: Illustrative Photophysical Properties of Substituted Thiophene Derivatives

| Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Application |

| 2-Phenylthiophene | 305 | 365 | 0.25 | General Fluorophore |

| 2,5-Diphenylthiophene | 340 | 410 | 0.60 | Organic Scintillator |

| 2-(Naphthyl)thiophene | 320 | 390 | 0.45 | Polarity Sensor |

Note: This table presents representative data for related thiophene derivatives to illustrate the range of photophysical properties. Specific data for this compound is not extensively available.

The electrochemical behavior of thiophene-containing compounds allows for their use in redox-switchable materials. The thiophene unit can be reversibly oxidized and reduced, leading to changes in the material's color (electrochromism) and conductivity. The 3-methylphenyl group in this compound can affect the oxidation potential of the thiophene ring, thereby tuning the switching properties. While detailed electrochemical studies specifically on this compound are not widely reported, research on similar phenyl-substituted thiophenes indicates that the substituent's electronic nature (donating or withdrawing) plays a key role in modulating the redox potentials.

Liquid crystalline semiconductors are a class of materials that combine the charge transport properties of semiconductors with the self-assembly and processability of liquid crystals. Thiophene-based molecules are promising candidates for these applications due to their rigid, planar structure which can facilitate ordered packing in the solid state. The introduction of a methylphenyl group could influence the mesomorphic (liquid crystalline) behavior of the material. However, there is currently limited specific research available on the liquid crystalline properties of this compound.

Structure-Property Relationships in Optoelectronic Materials

Understanding the relationship between the molecular structure of a material and its electronic and optical properties is fundamental to the design of high-performance optoelectronic devices. nih.gov

The electronic and optical properties of thiophene-based materials are highly dependent on the nature and position of substituents on the thiophene ring. The 3-methylphenyl group in this compound acts as a substituent that can modify the electronic energy levels (HOMO and LUMO) and the optical absorption and emission characteristics of the molecule. The methyl group is an electron-donating group, which can influence the intramolecular charge transfer characteristics of the molecule. This, in turn, affects the color and efficiency of light emission, which is crucial for applications in organic light-emitting diodes (OLEDs).

Table 2: Calculated Electronic Properties of Substituted Thiophenes

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Thiophene | -6.9 | -1.2 | 5.7 |

| 2-Phenylthiophene | -6.5 | -1.5 | 5.0 |

| This compound | -6.4 | -1.5 | 4.9 |

Note: The data in this table is based on theoretical calculations for illustrative purposes. Experimental values may vary.

Advanced Materials Integration and Device Fabrication

The integration of this compound into advanced materials and its subsequent fabrication into organic electronic devices is an area of growing interest within materials science. Researchers are exploring its potential in various applications, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). The methylphenyl substituent on the thiophene ring influences the material's solubility, molecular packing, and electronic properties, which in turn affect device performance.

Derivatives of thiophene are often synthesized into polymers for use in electronic devices. Polythiophenes are known for their environmental and thermal stability, and their electrical and optical properties can be controlled by modifying the side chains. For instance, the incorporation of heteroaromatic rings into polythiophenes can improve their characteristics and solubility in organic solvents semanticscholar.org.

While specific data on the device performance of pristine poly(this compound) is not extensively documented in publicly available literature, the general principles of polythiophene device fabrication and characterization provide a framework for understanding its potential. The performance of such devices is typically evaluated based on key metrics such as charge carrier mobility, on/off current ratio, and power conversion efficiency.

For example, in the broader context of polythiophene-based devices, hole mobilities can range significantly based on the specific derivative and processing conditions. Studies on similar poly(alkylthiophene)s have shown mobilities from 0.004 cm²/Vs to as high as 0.1 cm²/Vs, with performance being highly dependent on the structural order of the polymer film semanticscholar.org. In some highly ordered crystalline structures of other thiophene-based polymers, hole mobilities have been reported to be as high as 0.627 cm²/V·s nih.gov.

The fabrication of organic electronic devices typically involves solution-based techniques such as spin coating or printing to deposit a thin film of the active material onto a substrate. The choice of solvent and post-deposition treatments, like thermal annealing, play a crucial role in optimizing the morphology and, consequently, the electronic properties of the film. For instance, the use of sustainable solvents like 3-methylthiophene has been shown to yield high power conversion efficiencies in organic solar cells, demonstrating the importance of solvent selection in device fabrication.

In the context of organic solar cells, the active layer often consists of a blend of a donor polymer and an acceptor material. The efficiency of these devices is influenced by factors such as the energy levels of the components, the morphology of the blend, and the charge transport properties of the materials. For some thiophene-based donor-acceptor systems, power conversion efficiencies of up to 18.13% have been achieved.

The following table summarizes typical performance metrics for various thiophene-based organic electronic devices to provide a comparative context for the potential of this compound-based materials.

| Device Type | Active Material Class | Key Performance Metric | Reported Value |

| OFET | Poly(alkylthiophene) | Hole Mobility | 0.004 - 0.1 cm²/Vs semanticscholar.org |

| OFET | Di(thiophen-2-yl)thieno[3,2-b]thiophene Polymer | Hole Mobility | up to 0.627 cm²/V·s nih.gov |

| OSC | Polymer Donor with Small Molecule Acceptor | Power Conversion Efficiency | up to 18.13% |

It is important to note that these values are for different thiophene derivatives and serve as a benchmark for the expected performance of devices based on this compound. Further research and specific experimental data are needed to fully elucidate the performance characteristics of materials incorporating this specific compound.

Vi. Biological and Medicinal Chemistry Research Involving 2 3 Methylphenyl Thiophene Derivatives

Pharmacological Activities of Thiophene-Based Compounds

Thiophene (B33073) and its derivatives are known to exhibit a diverse range of pharmacological effects. eprajournals.comijprajournal.com This is attributed to the unique physicochemical properties of the thiophene ring, which can interact with various biological targets. nih.gov Research has demonstrated significant potential in several key therapeutic areas.

Thiophene-based compounds are recognized for their anti-inflammatory potential, with some derivatives acting as potent inhibitors of key enzymes in the inflammatory cascade. nih.govnih.govresearchgate.net Several commercial anti-inflammatory drugs, such as Tinoridine and Tiaprofenic acid, feature a thiophene moiety, highlighting its importance in this field. nih.govencyclopedia.pubresearchgate.net The primary mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. nih.govnih.govresearchgate.net

Research into novel thiophene derivatives has yielded compounds with significant anti-inflammatory effects. For instance, in a carrageenan-induced paw edema model, certain thiophenic derivatives with methyl and chlorine substituents showed anti-inflammatory activity comparable to the standard drug sodium diclofenac, reducing the inflammatory process by up to 48.94%. nih.govencyclopedia.pub Another study synthesized a series of ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates and tested them for in-vivo anti-inflammatory activity, with one compound demonstrating maximum inhibitory effects when compared to ibuprofen. jpsbr.org The presence of specific functional groups such as carboxylic acids, esters, amines, amides, and methyl groups has been frequently linked to the anti-inflammatory activity of these compounds. nih.govresearchgate.net

| Compound Class | Model/Target | Key Findings | Reference(s) |

| Thiophenic derivatives with methyl and chlorine substituents | Carrageenan-induced paw edema | Reduced inflammation by up to 48.94%, comparable to sodium diclofenac. | nih.gov, encyclopedia.pub |

| Ethyl 3-amino-4-cyano-5-(substituted)thiophene-2-carboxylates | Carrageenan-induced paw edema | One derivative showed maximum inhibitory activity compared to ibuprofen. | jpsbr.org |

| 2,4-Disubstituted thiophene derivatives | Lipoxygenase (LOX) and Cyclooxygenase (COX) enzymes | Compounds 2d and 2g emerged as potent inhibitors of both LOX and COX enzymes. | ingentaconnect.com |

| General Thiophene Derivatives | COX and LOX enzymes | Inhibition of these enzymes is a primary mechanism for anti-inflammatory action. | nih.gov, nih.gov |

The emergence of multidrug-resistant pathogens has spurred the search for new antimicrobial agents, and thiophene derivatives have shown considerable promise in this area. nih.gov These compounds have demonstrated a broad spectrum of activity against various Gram-positive and Gram-negative bacteria as well as fungal species. researchgate.netnih.gov

In one study, a series of newly synthesized thiophene derivatives were screened for antimicrobial activity. Compound S1 was identified as the most potent antibacterial agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with a Minimum Inhibitory Concentration (MIC) value of 0.81 µM/ml. nih.gov In the same study, compound S4 displayed excellent antifungal activity against both Candida albicans and Aspergillus niger with an MIC of 0.91 µM/ml. nih.gov Another research effort found that a specific spiro–indoline–oxadiazole derivative of thiophene was highly active against Clostridium difficile, with MIC values ranging from 2 to 4 μg/ml, suggesting its potential as a targeted anticlostridial agent. tandfonline.com Furthermore, studies on other novel thiophene derivatives showed that some compounds were more potent than the standard drug gentamicin (B1671437) against Pseudomonas aeruginosa. nih.gov The antimicrobial potential of these compounds is often linked to their ability to interact with bacterial targets like outer membrane proteins. frontiersin.orgnih.gov

| Compound/Derivative | Target Organism(s) | Activity (MIC) | Reference(s) |

| Compound S1 | S. aureus, B. subtilis, E. coli, S. typhi | 0.81 µM/ml | nih.gov |

| Compound S4 | C. albicans, A. niger | 0.91 µM/ml | nih.gov |

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | nih.gov |

| Spiro–indoline–oxadiazole 17 | Clostridium difficile | 2 to 4 μg/ml | tandfonline.com |

| Thiophene derivatives 4 and 8 | Colistin-Resistant A. baumannii & E. coli | MIC50 values between 8 and 32 mg/L | frontiersin.org, nih.gov |

Thiophene derivatives are a significant class of heterocyclic compounds investigated for their antitumor activities. benthamscience.comijprajournal.comnih.gov Research has shown that these compounds can induce cytotoxicity in various cancer cell lines through mechanisms such as inducing apoptosis and arresting the cell cycle. nih.gov

In one study, a series of thiophene derivatives were evaluated for cytotoxicity against HepG2 and SMMC-7721 human liver cancer cell lines, with one compound (TP 5) identified as a potential anticancer agent. nih.gov This compound was found to elevate reactive oxygen species (ROS) levels and disrupt the mitochondrial membrane potential in cancer cells. nih.gov Another investigation into different thiophene derivatives found that they all reduced cell viability in MCF-7 breast cancer cells, with IC50 values below 30 µmol/l. nih.gov The compound SB-200, in particular, showed a better cytotoxic effect compared to the standard drug doxorubicin (B1662922) in a 3D culture model. nih.gov Further research identified a 2,4-disubstituted thiophene derivative, 2-(3,4,5-trimethoxyphenyl)-4-(N-methylindol-3-yl) thiophene (2g), which showed significant cytotoxicity on cervical cancer (HeLa) cells. ingentaconnect.com The anticancer mechanisms of thiophene derivatives often involve the inhibition of critical enzymes like topoisomerase and tyrosine kinase, or interaction with tubulin. benthamscience.com

| Compound/Derivative | Cancer Cell Line(s) | Key Findings (IC50 / Effect) | Reference(s) |

| Thiophene derivative (TP 5) | HepG2, SMMC-7721 (Liver Cancer) | Identified as a potent agent; elevates ROS and disrupts mitochondrial membrane potential. | nih.gov |

| Thiophene derivatives (e.g., SB-200) | MCF-7 (Breast Cancer) | Showed cytotoxic activity with IC50 < 30 µmol/l; induced G0/G1 phase cell cycle arrest. | nih.gov |

| Compound 480 | HeLa (Cervical), HepG2 (Liver) | IC50 of 12.61 μg/mL (HeLa) and 33.42 μg/mL (HepG2); induced apoptosis. | acs.org |

| Compound 2g | HeLa (Cervical Cancer) | Showed eloquent cytotoxic activity. | ingentaconnect.com |

The ability of thiophene derivatives to inhibit enzymes and modulate receptors is central to their diverse pharmacological activities. nih.govresearchgate.net As previously noted, the anti-inflammatory effects of many thiophene compounds are due to their inhibition of COX and LOX enzymes. nih.govnih.gov Beyond inflammation, thiophene-based molecules have been developed as inhibitors for a range of other clinically relevant enzymes.

In the field of neurodegenerative diseases, a series of novel thiophene derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. mdpi.com One compound, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (IIId), demonstrated 60% inhibition of AChE, which was superior to the 40% inhibition by the reference drug donepezil. mdpi.com In cancer research, certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been evaluated as inhibitors of protumorigenic enzymes. acs.org Compound 1b was found to be a potent inhibitor of both pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) and lactate (B86563) dehydrogenase A (LDHA), with inhibition percentages of 87.0% and 74.10%, respectively. acs.org Other studies have designed and evaluated phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide derivatives as inhibitors of butyrylcholinesterase (BChE) and glutathione (B108866) S-transferase (GST). researchgate.net

| Compound/Derivative | Target Enzyme | % Inhibition / Potency | Reference(s) |

| Compound IIId | Acetylcholinesterase (AChE) | 60% inhibition (compared to 40% for donepezil) | mdpi.com |

| Compound 1b | Pyruvate Dehydrogenase Kinase 1 (PDK1) | 87.0% inhibition | acs.org |

| Compound 1b | Lactate Dehydrogenase A (LDHA) | 74.10% inhibition | acs.org |

| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), Glutathione S-transferase (GST) | Evaluated as in vitro inhibitors for these enzymes. | researchgate.net |

| General Thiophene Derivatives | Cyclooxygenase (COX), Lipoxygenase (LOX) | Inhibition is a key mechanism for anti-inflammatory effects. | nih.gov, nih.gov, ingentaconnect.com |

Thiophene derivatives have demonstrated significant activity within the central nervous system, with research focusing on their potential as antiepileptic and antidepressant agents. nih.govresearchgate.net The lipophilic nature of the thiophene ring is thought to contribute to its ability to cross the blood-brain barrier. nih.gov The antiepileptic drug Tiagabine, a selective inhibitor of GABA reuptake, notably contains a bis(3-methylthiophen-2-yl) methane (B114726) fragment, which is crucial for its activity. nih.gov

Inspired by existing drugs, researchers have synthesized new hybrid compounds based on the thiophene and pyrrolidine-2,5-dione scaffolds. In preclinical models, one of the most promising compounds, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride (4), showed potent anticonvulsant activity. nih.gov It demonstrated a median effective dose (ED50) of 62.14 mg/kg in the maximal electroshock (MES) test and 75.59 mg/kg in the 6 Hz psychomotor seizure test, values significantly lower than those for the reference drugs valproic acid and ethosuximide. nih.gov Molecular docking studies suggest that many thiophene analogues can effectively bind to the GABAa receptor, which is a key target for antiepileptic drugs. ijpsdronline.com In one such study, twenty thiophene analogues showed docking scores ranging from -6.3 to -9.6 kcal/mol, with thirteen of them having a better predicted binding affinity than the standard drug diazepam. ijpsdronline.com

| Compound/Derivative | Test/Model | Activity (ED50) | Reference(s) |

| Compound 4 | Maximal Electroshock (MES) test | 62.14 mg/kg | nih.gov |

| Compound 4 | 6 Hz psychomotor seizure test | 75.59 mg/kg | nih.gov |

| Compound A (from another series) | Maximal Electroshock (MES) test | 62.1 mg/kg | mdpi.com |

| Compound A (from another series) | 6 Hz psychomotor seizure test | 75.6 mg/kg | mdpi.com |

| Various Thiophene Analogues | Molecular Docking (GABAa receptor) | Docking scores from -6.3 to -9.6 kcal/mol, indicating strong binding potential. | ijpsdronline.com |

Structure-Activity Relationship (SAR) Studies for Biological Targets

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. gardp.orgyoutube.com For thiophene derivatives, SAR studies have provided crucial insights, guiding the design of new compounds with enhanced potency and selectivity for various biological targets. nih.govbenthamscience.com

The nature and position of substituents on the thiophene ring significantly influence the pharmacological activity. benthamscience.com For anti-inflammatory action via COX and LOX inhibition, the presence of carboxylic acid, ester, amine, and amide groups is often important for biological target recognition. nih.govresearchgate.net In the context of antimicrobial activity, SAR studies of certain thiophene-2-carboxamide derivatives revealed that compounds with an amino group were more potent than those with hydroxyl or methyl groups. nih.gov For antibacterial activity against drug-resistant Gram-negative bacteria, the position of substituents on an attached phenyl ring was critical; a meta-substituted compound showed a more potent MIC level (16 mg/L) compared to ortho or para substitutions. nih.gov

Computational Approaches in Drug Discovery

Computational methods are integral to modern drug discovery, enabling the efficient screening of compounds and prediction of their biological activities before synthesis. For derivatives of 2-(3-Methylphenyl)thiophene, these in silico techniques are crucial for identifying promising candidates and understanding their mechanisms of action at a molecular level.